molecular formula C13H16BrNO3 B8058833 tert-Butyl (3-acetyl-4-bromophenyl)carbamate

tert-Butyl (3-acetyl-4-bromophenyl)carbamate

Cat. No.: B8058833
M. Wt: 314.17 g/mol
InChI Key: CKXQNVDCVNIMCS-UHFFFAOYSA-N
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Description

tert-Butyl (3-acetyl-4-bromophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a bromophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

  • Substituted carbamates
  • Oxidized or reduced derivatives
  • Biaryl compounds from coupling reactions

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine:

  • Explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-acetyl-4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl (3-acetylphenyl)carbamate
  • tert-Butyl (4-acetylphenyl)carbamate

Uniqueness:

  • The presence of both the acetyl and bromophenyl groups in tert-Butyl (3-acetyl-4-bromophenyl)carbamate provides unique reactivity and binding properties compared to similar compounds.
  • The combination of these functional groups allows for diverse chemical transformations and potential applications in various fields.

Properties

IUPAC Name

tert-butyl N-(3-acetyl-4-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(5-6-11(10)14)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXQNVDCVNIMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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